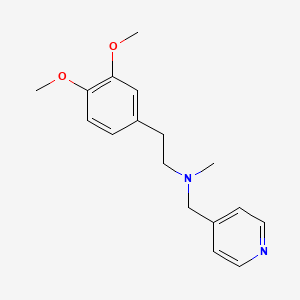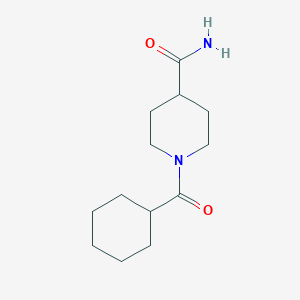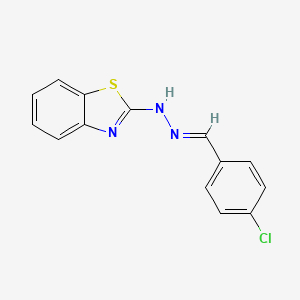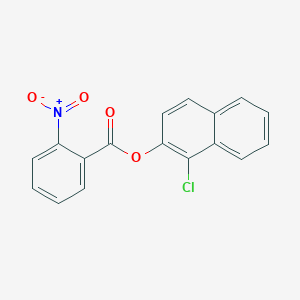![molecular formula C14H11Cl2N3OS B5723852 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
作用機序
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide inhibits the activity of γ-secretase by binding to the active site of the enzyme. This prevents the cleavage of APP to produce amyloid beta peptides, which are toxic to neurons and can lead to the formation of amyloid plaques in the brain. This compound also inhibits the cleavage of Notch receptors, which are involved in cell differentiation and development.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of amyloid beta peptides in vitro and in vivo, and to reduce the formation of amyloid plaques in animal models of Alzheimer's disease. This compound has also been shown to affect the differentiation and proliferation of various cell types, including neural stem cells and cancer cells.
実験室実験の利点と制限
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide is a potent and selective inhibitor of γ-secretase, making it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations, including its toxicity at high concentrations and its potential off-target effects on other enzymes. In addition, this compound may not be effective in all experimental systems, and alternative inhibitors may be needed in some cases.
将来の方向性
Future research on 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide and other γ-secretase inhibitors could focus on developing more potent and selective inhibitors, as well as exploring their potential therapeutic applications for Alzheimer's disease and other neurodegenerative disorders. In addition, further studies could investigate the role of γ-secretase in other biological processes, such as cancer and stem cell differentiation, and the potential use of γ-secretase inhibitors in these areas.
合成法
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide can be synthesized using a multi-step process, starting with the reaction of 2,3-dichloroaniline with thiophosgene to produce 2,3-dichlorophenyl isothiocyanate. This intermediate is then reacted with 4-aminobenzoic acid to produce 4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid, which is then converted to this compound by reaction with thionyl chloride and 4-aminobenzamide.
科学的研究の応用
4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide has been widely used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to inhibit the cleavage of APP to produce amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation and development.
特性
IUPAC Name |
4-[(2,3-dichlorophenyl)carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-10-2-1-3-11(12(10)16)19-14(21)18-9-6-4-8(5-7-9)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUFERNEWXDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)








![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)